4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide
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Overview
Description
4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide is a complex organic compound that features a pyrazole ring, a triazolopyridazine core, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the construction of the triazolopyridazine core, and finally the attachment of the butanamide group. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate cyclization and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of substituted analogs .
Scientific Research Applications
4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and triazolopyridazine derivatives, such as:
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[4,3-b]pyridazine
- 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine .
Uniqueness
What sets 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C22H25N7O2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[(2-methoxyphenyl)methyl]butanamide |
InChI |
InChI=1S/C22H25N7O2/c1-15-13-16(2)28(26-15)21-12-11-20-25-24-19(29(20)27-21)9-6-10-22(30)23-14-17-7-4-5-8-18(17)31-3/h4-5,7-8,11-13H,6,9-10,14H2,1-3H3,(H,23,30) |
InChI Key |
OXIAFBCUYIRQRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN3C(=NN=C3CCCC(=O)NCC4=CC=CC=C4OC)C=C2)C |
Origin of Product |
United States |
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